molecular formula C8H8FNO B1425039 Methyl (4-fluorophenyl)imidoformate CAS No. 1283244-51-8

Methyl (4-fluorophenyl)imidoformate

Cat. No.: B1425039
CAS No.: 1283244-51-8
M. Wt: 153.15 g/mol
InChI Key: QBPRSVYEYXRRSH-UHFFFAOYSA-N
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Description

Methyl (4-fluorophenyl)imidoformate is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. This compound is known for its unique properties, making it an ideal candidate for various applications in scientific research and industry.

Scientific Research Applications

Methyl (4-fluorophenyl)imidoformate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of Methyl (4-fluorophenyl)imidoformate typically involves the reaction of 4-fluoroaniline with methyl formate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidoformate group . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Methyl (4-fluorophenyl)imidoformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or imidoformate groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Methyl (4-fluorophenyl)imidoformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (4-fluorophenyl)imidoformate can be compared with other similar compounds such as:

  • Methyl (4-chlorophenyl)imidoformate
  • Methyl (4-bromophenyl)imidoformate
  • Methyl (4-iodophenyl)imidoformate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

methyl N-(4-fluorophenyl)methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPRSVYEYXRRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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